molecular formula C20H24N6O B5691077 2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylpyrimidine-5-carboxamide

2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylpyrimidine-5-carboxamide

Cat. No.: B5691077
M. Wt: 364.4 g/mol
InChI Key: YGAAIYNGMQQBCW-UHFFFAOYSA-N
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Description

2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylpyrimidine-5-carboxamide is a complex organic compound that features a pyrimidine core substituted with an anilino group, a tert-butyl-pyrazolyl moiety, and a carboxamide group

Properties

IUPAC Name

2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-20(2,3)17-10-16(24-25-17)13-26(4)18(27)14-11-21-19(22-12-14)23-15-8-6-5-7-9-15/h5-12H,13H2,1-4H3,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAAIYNGMQQBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=C1)CN(C)C(=O)C2=CN=C(N=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylpyrimidine-5-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the pyrazole ring: Starting with tert-butyl hydrazine and an appropriate diketone, the pyrazole ring is formed through a cyclization reaction.

    Attachment of the pyrazole to the pyrimidine core: The pyrazole derivative is then reacted with a pyrimidine precursor under conditions that facilitate nucleophilic substitution.

    Introduction of the anilino group: The anilino group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the carboxamide: Finally, the carboxamide group is formed through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylpyrimidine-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the anilino or pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonates can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylpyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-ethylpyrimidine-5-carboxamide
  • 2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylpyrimidine-4-carboxamide
  • 2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylpyrimidine-5-sulfonamide

Uniqueness

The uniqueness of 2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylpyrimidine-5-carboxamide lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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